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Compound of Interest

Compound Name: RU 33965

Cat. No.: B1680173 Get Quote

Disclaimer: The specific synthesis and purification protocols for RU 33965 are not extensively

documented in publicly available scientific literature. This guide provides a comprehensive

overview based on established synthetic methodologies for structurally related

imidazobenzodiazepines and general purification techniques applicable to this class of

compounds. The experimental data presented is representative and intended for illustrative

purposes.

Introduction
RU 33965 is a 3-cyclopropyl carbonyl imidazobenzodiazepine that functions as a low-efficacy

benzodiazepine receptor inverse agonist. Its chemical structure and properties necessitate a

multi-step synthesis and a rigorous purification strategy to ensure high purity for research and

development applications. This document outlines a plausible synthetic route and purification

workflow for RU 33965, intended for researchers, scientists, and drug development

professionals.

Physicochemical Data of RU 33965
A summary of the key physicochemical properties of RU 33965 is presented in Table 1.
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Property Value

IUPAC Name
3-(cyclopropanecarbonyl)-5-methyl-4,5-dihydro-

6H-benzo[f]imidazo[1,5-a][1][2]diazepin-6-one

Molecular Formula C₁₆H₁₅N₃O₂

Molecular Weight 281.31 g/mol

Appearance Solid powder

Purity >98% (typical)

Proposed Synthesis of RU 33965
The synthesis of RU 33965 can be envisioned through a multi-step process involving the

construction of the core imidazobenzodiazepine scaffold followed by the introduction of the

cyclopropyl carbonyl group. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway for RU 33965
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2-amino-5-bromobenzophenone

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Condensation

Glycine ethyl ester
7-bromo-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

N-methylation

Methylamine

7-bromo-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Thionation

Lawesson's Reagent

8-bromo-5-methyl-6-phenyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine

Imidazoline formation

Ethyl 2-aminoacetate

RU 33965 (target molecule)

Acylation

Cyclopropanecarbonyl chloride

Click to download full resolution via product page

Caption: Proposed synthetic pathway for RU 33965.

Step 1: Synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (C) A solution

of 2-amino-5-bromobenzophenone (A) and glycine ethyl ester hydrochloride (B) in pyridine is

heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting

precipitate is filtered, washed with water, and dried to yield the crude product.
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Step 2: Synthesis of 7-bromo-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (E)

To a solution of the product from Step 1 (C) in a suitable aprotic solvent such as

dimethylformamide (DMF), a base like sodium hydride is added, followed by methyl iodide (D).

The reaction is stirred at room temperature until completion. The mixture is then quenched with

water and the product is extracted with an organic solvent. The organic layer is washed, dried,

and concentrated to give the N-methylated product.

Step 3: Synthesis of 7-bromo-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

(G) The N-methylated benzodiazepine (E) is dissolved in a high-boiling point solvent like

toluene, and Lawesson's reagent (F) is added. The mixture is heated to reflux. After the

reaction is complete, the solvent is removed under reduced pressure, and the crude thione is

purified.

Step 4: Synthesis of 8-bromo-5-methyl-6-phenyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine (I)

The thione (G) is reacted with an amino acid ester, such as ethyl 2-aminoacetate (H), in a

solvent like ethanol with heating. This step leads to the formation of the imidazole ring. The

product is isolated after cooling and crystallization.

Step 5: Synthesis of RU 33965 (K) The bromo-substituted imidazobenzodiazepine (I) is

acylated using cyclopropanecarbonyl chloride (J) in the presence of a base (e.g., triethylamine)

in an inert solvent like dichloromethane. The reaction is typically carried out at low

temperatures. After completion, the reaction is worked up by washing with aqueous solutions to

remove excess reagents and byproducts. The final product, RU 33965, is then purified.

Purification of RU 33965
Purification of the final compound is critical to remove starting materials, by-products, and any

residual catalysts. A multi-step purification process is recommended.

General Purification Workflow
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Crude RU 33965

Liquid-Liquid Extraction
(e.g., EtOAc/water)

Column Chromatography
(Silica Gel)

Recrystallization
(e.g., Ethanol/Hexane)

Preparative HPLC
(if necessary)

for higher purity

Pure RU 33965 (>98%)

Purity Analysis
(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: General purification workflow for RU 33965.
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1. Liquid-Liquid Extraction: The crude product from the final synthesis step is dissolved in a

suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution

(to remove basic impurities), a dilute base solution (to remove acidic impurities), and brine. The

organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated.

2. Column Chromatography: The residue from the extraction is subjected to column

chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and

ethyl acetate, is typically used to separate the target compound from less polar and more polar

impurities. Fractions are collected and analyzed by TLC to identify those containing the pure

product.

3. Recrystallization: The combined pure fractions from chromatography are concentrated, and

the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexane). This step helps to remove trace impurities and provides a crystalline solid.

4. High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99.5%),

preparative reverse-phase HPLC can be employed as a final purification step.

5. Purity Analysis: The purity of the final product should be assessed using analytical

techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS) to confirm its identity and purity.

Representative Experimental Data
The following table provides representative data for the proposed synthesis and purification of

RU 33965.
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Step
Intermedi
ate/Produ
ct

Starting
Material
(mass)

Reagent
(mass/vol
ume)

Solvent
(volume)

Yield (%)
Purity (by
HPLC)

1 C

2-amino-5-

bromobenz

ophenone

(10 g)

Glycine

ethyl ester

HCl (6 g)

Pyridine

(100 mL)
85 95%

2 E C (8 g)

Methyl

iodide (3

mL)

DMF (80

mL)
90 96%

3 G E (7 g)

Lawesson'

s Reagent

(5 g)

Toluene

(150 mL)
75 92%

4 I G (5 g)

Ethyl 2-

aminoacet

ate (3.5 g)

Ethanol

(100 mL)
70 94%

5 K (Crude) I (4 g)

Cyclopropa

necarbonyl

chloride (2

mL)

Dichlorome

thane (80

mL)

65 85%

- Purification

After

Extraction

Crude K (3

g)
-

EtOAc/Wat

er

95

(recovery)
90%

After

Column

Extracted

K (2.8 g)
-

Hexane/Et

OAc

80

(recovery)
97%

After

Recrystalliz

ation

Chromatog

raphed K

(2.2 g)

-
Ethanol/He

xane

90

(recovery)
>98.5%

This guide provides a foundational understanding of the potential synthesis and purification

strategies for RU 33965. Researchers should adapt and optimize these general procedures

based on their specific laboratory conditions and analytical capabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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